molecular formula C6H5BrO2S B6600837 2-bromo-2-(thiophen-3-yl)acetic acid CAS No. 59966-24-4

2-bromo-2-(thiophen-3-yl)acetic acid

Cat. No. B6600837
CAS RN: 59966-24-4
M. Wt: 221.07 g/mol
InChI Key: IZXWOAFOVWHPLU-UHFFFAOYSA-N
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Description

“2-bromo-2-(thiophen-3-yl)acetic acid” is a chemical compound with the molecular formula C6H5BrO2S . It is used for research purposes . Thiophene-3-acetic acid, an organosulfur compound with the formula HO2CCH2C4H3S, is a white solid and one of two isomers of thiophene acetic acid .

Future Directions

Thiophene derivatives have attracted attention due to their incorporation in natural products, medicines, functional materials, and photoresponsive dyes . Therefore, “2-bromo-2-(thiophen-3-yl)acetic acid”, being a thiophene derivative, may also find potential applications in these areas.

properties

IUPAC Name

2-bromo-2-thiophen-3-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXWOAFOVWHPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The (thiophen-3-yl)mandelic acid (8.60 g, 54.4 mmol) was dissolved in 100 ml of 30% HBr in acetic acid. The solution was stirred for 18 hours at RT. The clear black solution was poured onto 2.5 L of ice water and immediately extracted with Et2O (4×400 ml). The ether was dried over Na2SO4 and treated with decolorizing carbon. The Et2O was evaporated and the residue was azeotroped with toluene to remove residual acetic acid. The crude solid product was recrystalized from hexanes to yield 9.07 g. (75.%). EA, MS(FD).
Quantity
8.6 g
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reactant
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100 mL
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ice water
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2.5 L
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( 75.% )
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